Cadmium(II) tetracyanide

Description

Structure

2D Structure

Properties

CAS No. |

16041-14-8 |

|---|---|

Molecular Formula |

C4CdN4-2 |

Molecular Weight |

216.48 g/mol |

IUPAC Name |

cadmium(2+);tetracyanide |

InChI |

InChI=1S/4CN.Cd/c4*1-2;/q4*-1;+2 |

InChI Key |

VFFIJXIOFISOTC-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Cd+2] |

Origin of Product |

United States |

Synthetic Methodologies for Cadmium Ii Tetracyanide Species and Derivatives

Preparation of K₂[Cd(CN)₄] as a Precursor Salt

Potassium tetracyanocadmate(II), K₂[Cd(CN)₄], is a fundamental and widely used water-soluble precursor for the synthesis of more complex cadmium cyanide frameworks. Its preparation is typically achieved through a straightforward reaction in an aqueous medium. A common and efficient method involves the reaction of a soluble cadmium(II) salt, such as cadmium acetate (B1210297), with a stoichiometric excess of potassium cyanide.

One documented synthesis protocol involves dissolving cadmium acetate monohydrate and potassium cyanide in hot distilled water. The reaction proceeds as follows:

Cd(CH₃COO)₂·H₂O + 4 KCN → K₂[Cd(CN)₄] + 2 CH₃COOK + H₂O

The resulting solution of potassium tetracyanocadmate is often used directly in subsequent synthetic steps for the creation of coordination polymers and other derivatives. The stability of the [Cd(CN)₄]²⁻ complex in solution makes this salt an ideal starting material.

| Reactant 1 | Reactant 2 | Solvent | Product |

| Cadmium acetate monohydrate | Potassium cyanide | Water | Potassium tetracyanocadmate(II) |

Synthesis of Cadmium(II) Cyanide (Cd(CN)₂) from Tetracyanocadmate Precursors

While cadmium(II) cyanide, Cd(CN)₂, can be prepared by other means, a notable route involves the use of the tetracyanocadmate anion. This method highlights the chemical relationship between the complex anion and the simpler binary compound. The synthesis is achieved by reacting a solution containing the [Cd(CN)₄]²⁻ anion with a solution of a cadmium(II) salt, such as cadmium chloride (CdCl₂).

The reaction causes the precipitation of the insoluble cadmium(II) cyanide, effectively breaking down the tetracyanocadmate complex:

[Cd(CN)₄]²⁻(aq) + CdCl₂(aq) → 2 Cd(CN)₂(s) + 2 Cl⁻(aq)

This precipitation reaction is an effective method for generating pure cadmium(II) cyanide, which itself serves as a crucial building block for various coordination frameworks. researchgate.net The resulting Cd(CN)₂ solid possesses a diamondoid structure, a key feature in its use in constructing more complex assemblies. researchgate.net

Solution-Phase Synthesis Routes for [Cd(CN)₄]²⁻ Anions

The tetracyanocadmate(II) anion, [Cd(CN)₄]²⁻, is readily formed in aqueous solutions containing cadmium(II) ions and a sufficient concentration of cyanide ions. The synthesis is based on the Lewis acid-base interaction between the soft acid Cd²⁺ and the cyanide ligand. Typically, adding an alkali metal cyanide, such as potassium cyanide (KCN), to a solution of a soluble cadmium(II) salt like cadmium nitrate (B79036) or cadmium chloride leads to the stepwise formation of cyanide complexes.

The process can be represented by the following equilibria:

Cd²⁺ + CN⁻ ⇌ [Cd(CN)]⁺

[Cd(CN)]⁺ + CN⁻ ⇌ Cd(CN)₂

Cd(CN)₂ + CN⁻ ⇌ [Cd(CN)₃]⁻

[Cd(CN)₃]⁻ + CN⁻ ⇌ [Cd(CN)₄]²⁻

In the presence of an excess of cyanide ions, the equilibrium is strongly shifted towards the formation of the highly stable, tetrahedrally coordinated [Cd(CN)₄]²⁻ anion. researchgate.net This stability makes its formation in solution a reliable and straightforward synthetic route for obtaining the anion for use in further reactions, such as the synthesis of heteronuclear coordination polymers.

Nonaqueous Synthesis Techniques for Cadmium Cyanide Frameworks

While aqueous routes are common, nonaqueous synthesis techniques, particularly solvothermal methods using organic solvents, offer pathways to novel cadmium cyanide-based frameworks with distinct properties. These methods allow for greater control over the crystal growth process and can lead to the incorporation of solvent molecules into the final structure.

Solvothermal reactions involving a cadmium(II) source, a cyanide source, and various organic ligands in nonaqueous solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), or N-methylformamide (NMF) have been shown to produce unique coordination polymers. nih.gov For instance, the reaction of Cd(NO₃)₂·6H₂O with organic carboxylate linkers in DMF or NMF under solvothermal conditions yields one-dimensional cadmium coordination polymers. nih.govsemanticscholar.org The choice of solvent can significantly influence the resulting architecture, as different solvent molecules may coordinate to the metal centers or act as templates, leading to different framework topologies. acs.org

| Cadmium Source | Ligand Type | Solvent | Method | Resulting Structure Type |

| Cd(NO₃)₂·6H₂O | Amino-isophthalic acid derivative | N-Methylformamide (NMF) | Solvothermal | 1D Double Chain Polymer nih.gov |

| Cd(NO₃)₂·6H₂O | Amino-isophthalic acid derivative | DMF:THF | Solvothermal | 1D Simple Chain Polymer nih.gov |

| Cadmium Nitrate | Biphenyl-tricarboxylic acid | DMF/Water | Hydrothermal | 3D Network acs.org |

| Cadmium Nitrate | Biphenyl-tricarboxylic acid | DMA/Water | Hydrothermal | 3D Network acs.org |

Template-Assisted Synthesis of Cadmium(II) Tetracyanide Assemblies

Template-assisted synthesis is a sophisticated strategy to direct the formation of specific, often complex, architectures that might not be accessible through spontaneous self-assembly. In the context of this compound chemistry, templates can be ions, molecules, or even larger supramolecular structures that guide the arrangement of the framework components.

A clear example is the use of tetraalkylammonium cations (R₄N⁺) in the hydrothermal synthesis of cadmium(II) metal-organic frameworks (MOFs). The size and shape of the R₄N⁺ cation can direct the formation of specific anionic cadmium-based frameworks with complementary cavities. For example, the use of tetraethylammonium (B1195904) (Et₄N⁺) and tetrapropylammonium (B79313) (Pr₄N⁺) cations has led to the formation of distinct three- and two-dimensional anionic frameworks, respectively.

Another approach involves using complex molecular structures as templates. Well-defined amphiphilic core-shell cylindrical polymer brushes have been employed as single-molecule templates. acs.orgresearchgate.net Cadmium ions coordinate to carboxylate groups within the polymer core, and subsequent reaction with a sulfide (B99878) or cyanide source leads to the formation of cadmium-based nanoparticle assemblies confined within the brush, dictating their wire-like morphology. acs.orgresearchgate.net Similarly, sacrificial templates, such as Cd(OH)Cl precursors, can be used to create hollow cadmium chalcogenide structures, a principle applicable to cyanide-based materials. nju.edu.cn

Self-Assembly Strategies for Cadmium(II)-Cyanide Based Coordination Polymers

Self-assembly is a dominant strategy for constructing cadmium(II)-cyanide based coordination polymers. researchgate.netresearchgate.net This approach relies on the spontaneous organization of molecular components—typically a cadmium(II) salt and a cyanide-containing ligand or a precursor like K₂[Cd(CN)₄]—into stable, well-defined, extended structures. The final architecture is governed by the coordination preferences of the cadmium(II) ion (which often favors tetrahedral or octahedral geometry), the bridging nature of the cyanide ligand, and the influence of other ancillary ligands, counter-ions, and solvent molecules. researchgate.netmdpi.com

The cyanide ligand's ability to bridge metal centers is fundamental to the formation of these polymers, leading to diverse dimensionalities from 1D chains to 3D frameworks. researchgate.net A common synthetic approach involves the slow diffusion of reactants or the slow evaporation of a solvent from a solution containing the cadmium(II) salt and a tetracyanocadmate precursor, often in the presence of an organic co-ligand. mdpi.com

Hydrothermal and solvothermal synthesis are powerful self-assembly techniques that utilize elevated temperatures and pressures in aqueous or organic solvents, respectively. These conditions facilitate the dissolution of reactants and promote the crystallization of thermodynamically stable coordination polymer phases that are often inaccessible at room temperature. rsc.orgcas.cn

In a typical hydrothermal synthesis, a cadmium(II) salt, a cyanide source (or a pre-formed tetracyanometallate), and often an organic linker are sealed in a Teflon-lined autoclave with water and heated. rsc.orgdntb.gov.ua This method has been successfully used to assemble a wide array of cadmium-based coordination polymers. rsc.orgcas.cndntb.gov.ua

Solvothermal synthesis follows a similar principle but employs organic solvents or mixtures of organic solvents and water. orscience.rumdpi.comrsc.org This technique provides access to an even broader range of structures, as the solvent can play multiple roles: it can act as a simple medium, a reactant, or a template that becomes incorporated into the final crystal lattice. nih.govmdpi.com The choice of solvent, temperature, reaction time, and reactant ratios are all critical parameters that can be tuned to direct the self-assembly process toward a desired network topology and dimensionality. acs.orgmdpi.com

| Method | Cadmium Source | Ligands | Solvent System | Resulting Structure |

| Hydrothermal | CdCl₂ | 3,2′,4′-biphenyl-tricarboxylic acid, 2,2′-bipyridine | Water | 1D Coordination Polymer rsc.org |

| Solvothermal | Cd(NO₃)₂·4H₂O | 3,3′,5,5′-biphenyltetracarboxylic acid | DMF/Ethanol/Water | 3D Metal-Organic Framework mdpi.com |

| Solvothermal | Cd(NO₃)₂·6H₂O | 5-{(pyren-1-ylmethyl)amino}isophthalic acid | N-Methylformamide | 1D Coordination Polymer nih.gov |

| Solvothermal | Cadmium ion | 2,5-bis(3-(pyridine-4-yl)phenyl)thiazolo[5,4-d]thiazole, Isophthalic acid | CH₃OH/DMF | 3D Coordination Polymer mdpi.com |

Reaction Conditions and Stoichiometric Control in Complex Formation

The synthesis of this compound, predominantly as the tetracyanocadmate(II) complex ion, [Cd(CN)₄]²⁻, is highly dependent on specific reaction conditions and precise stoichiometric control. The formation of this complex is a stepwise process, and the final product distribution is governed by the concentrations of the reactants, temperature, pH, and the solvent system employed.

Cd²⁺ + CN⁻ ⇌ [Cd(CN)]⁺, K₁

[Cd(CN)]⁺ + CN⁻ ⇌ Cd(CN)₂, K₂

Cd(CN)₂ + CN⁻ ⇌ [Cd(CN)₃]⁻, K₃

[Cd(CN)₃]⁻ + CN⁻ ⇌ [Cd(CN)₄]²⁻, K₄

The stoichiometry of the reactants is the most critical factor in determining which of these species predominates in solution. A molar ratio of cyanide to cadmium(II) of 4:1 or greater is necessary to ensure that the tetracyanocadmate(II) ion is the principal species formed. At lower ratios, a mixture of the lower cyanide complexes and even the precipitation of Cadmium(II) cyanide (Cd(CN)₂) can occur, as it has limited solubility in water.

The pH of the solution also plays a significant role. In acidic conditions, the cyanide ion is protonated to form hydrogen cyanide (HCN), a weak acid. This reduces the concentration of free cyanide ions available to complex with cadmium(II), thereby shifting the equilibrium away from the formation of the tetracyanide complex. Therefore, neutral to alkaline conditions are generally favored for the synthesis.

Solvent composition also influences the stability of the formed complexes. Studies in mixed aqueous-acetonitrile solutions have shown that the stability of the cadmium(II) cyanide complexes increases with increasing acetonitrile (B52724) concentration. This is attributed to changes in the solvation of the ions involved.

A nonaqueous route for synthesizing cadmium cyanide species involves the reaction of cadmium metal with mercury(II) cyanide in liquid ammonia. This reaction proceeds through the formation of an intermediate, Cd(NH₃)₂[Cd(CN)₄].

Detailed Research Findings

The following tables summarize key data from potentiometric and calorimetric studies on the formation of cadmium(II) cyanide complexes, illustrating the effects of stoichiometry and solvent on the stability of the species.

Structural Elucidation and Crystallographic Analysis of Cadmium Ii Tetracyanide Systems

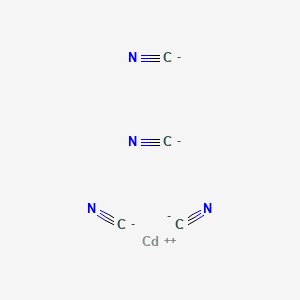

Discrete [Cd(CN)₄]²⁻ Anion: Geometry and Bonding

The discrete [Cd(CN)₄]²⁻ anion typically adopts a tetrahedral coordination geometry. ontosight.ai This arrangement is characteristic for a d¹⁰ metal ion like Cd(II) when coordinated by four monodentate ligands. ontosight.ai In this configuration, the cadmium ion is centrally located and bonded to four cyanide ligands through their carbon atoms. ontosight.ai

The bonding within the [Cd(CN)₄]²⁻ cluster is stable, with Cd-N bond distances generally falling in the range of 2.19 to 2.23 Å. smolecule.com The carbon-nitrogen triple bond length within the cyanide ligands is approximately 1.17 Å, which is consistent with the expected value for cyanide groups in metal coordination compounds. smolecule.com While an ideal tetrahedral geometry would exhibit N-Cd-N bond angles of 109.5°, slight distortions from this ideal are often observed due to factors such as crystal packing and electronic effects. smolecule.com

Coordination Environment of Cadmium(II) in Cyanide Complexes

Tetrahedral Coordination Geometry (CdT)

The tetrahedral four-coordination geometry (CdT) is the most common for cadmium(II) in cyanide complexes, especially in the absence of strongly coordinating ancillary ligands. mdpi.commdpi.comsemanticscholar.org In many cadmium(II) cyanide clathrates containing lipophilic guest molecules, the cadmium(II) ions exclusively exhibit tetrahedral coordination. mdpi.com A notable example is found in the complex dicyanidobis(N,N'-dimethylthiourea-S)cadmium(II), where the cadmium(II) ion is four-coordinate with a distorted tetrahedral geometry, bonded to two cyanide carbon atoms and two sulfur atoms from the N,N'-dimethylthiourea ligands. sibran.ru Similarly, in another reported structure, the geometry around the cadmium is a distorted tetrahedral, achieved by two cyanide ions and two methylthiourea molecules bound through their sulfur atoms. tandfonline.com

In some zero-dimensional cluster configurations, discrete [Cd(CN)₄]²⁻ clusters are observed, where the cadmium ion adopts a tetrahedral coordination geometry, bonding exclusively to the nitrogen atoms of the four cyanide ligands. smolecule.com

| Compound | Ancillary Ligands | Key Structural Features | Reference |

|---|---|---|---|

| [Cd(Dmtu)₂(CN)₂] | N,N'-dimethylthiourea (Dmtu) | Distorted tetrahedral geometry with Cd coordinated to 2 C (CN) and 2 S (Dmtu) atoms. | sibran.ru |

| [Cd(Metu)₂(CN)₂] | N-methylthiourea (Metu) | Distorted tetrahedral geometry with Cd coordinated to 2 CN⁻ ions and 2 Metu molecules via S atoms. | tandfonline.com |

| [{Cd(CN)₂(Bucel)}₃{Cd(CN)₂}]n | Butoxyethanol (Bucel) | Contains both trigonal-bipyramidal and tetrahedral Cd(II) ions in a 3:1 ratio. The tetrahedral Cd is coordinated only by four cyanides. | mdpi.com |

Trigonal-Bipyramidal Coordination Geometry (CdTB)

The introduction of certain ancillary ligands can expand the coordination number of cadmium(II) to five, resulting in a trigonal-bipyramidal (CdTB) geometry. mdpi.commdpi.com This is often observed in complexes where alkoxyethanol molecules coordinate to the cadmium center. mdpi.comsemanticscholar.org For instance, in the complex [Cd(CN)₂(C₂H₅OCH₂CH₂OH)]n, the cadmium ion exhibits a slightly distorted trigonal-bipyramidal coordination. mdpi.comsemanticscholar.org Similarly, in [{Cd(CN)₂(C₄H₉OCH₂CH₂OH)}₃{Cd(CN)₂}]n, three of the four distinct cadmium ions adopt a slightly distorted trigonal-bipyramidal geometry, with the hydroxyl oxygen atom of the butoxyethanol ligand occupying one of the axial positions. mdpi.com

The distortion from ideal trigonal-bipyramidal geometry can be quantified using the τ parameter, where τ = 1 represents a perfect trigonal bipyramid. semanticscholar.org In the butoxyethanol complex mentioned above, the τ values for the trigonal-bipyramidal cadmium centers are 0.76, 0.87, and 0.82, indicating a slight distortion. mdpi.com

Octahedral Coordination Geometry (CdOC)

Six-coordinate octahedral geometry (CdOC) is another common coordination environment for cadmium(II) in the presence of suitable ancillary ligands, particularly water molecules or bidentate N-donor ligands. mdpi.commdpi.comsemanticscholar.org In the complex [{Cd(CN)₂(H₂O)₂}{Cd(CN)₂}₃·2(C₆H₁₃OCH₂CH₂OH)]n, the framework contains both octahedral and tetrahedral cadmium(II) ions in a 1:3 ratio. mdpi.comsemanticscholar.org Here, two water molecules coordinate to the octahedral cadmium ion in a cis-arrangement. mdpi.com

Another example is a one-dimensional coordination polymer where two kinds of trans-[Cd(iquin)₂] moieties, one in an octahedral and the other in a trigonal-bipyramidal coordination, are present. rsc.org Furthermore, in a complex with 3-methylpyridine (B133936), the cadmium center adopts a slightly distorted octahedral geometry with four cyanide nitrogen atoms in the equatorial positions and two 3-methylpyridine molecules in the trans axial positions. nih.gov

| Compound | Ancillary Ligands | Key Structural Features | Reference |

|---|---|---|---|

| [{Cd(CN)₂(H₂O)₂}{Cd(CN)₂}₃·2(Hexcel)]n | Water, Hexyloxyethanol (Hexcel) | Contains octahedral and tetrahedral Cd(II) in a 1:3 ratio. Two water molecules coordinate to the octahedral Cd. | mdpi.comsemanticscholar.org |

| Cd(CN)₂·2iquin | Isoquinoline (B145761) (iquin) | Contains both octahedral and trigonal-bipyramidal Cd(II) centers. | rsc.org |

| [CdNi(CN)₄(C₆H₇N)₂]n | 3-Methylpyridine | Slightly distorted octahedral geometry around Cd with four equatorial CN⁻ and two axial 3-methylpyridine ligands. | nih.gov |

| [Cd(hydet-en)₂Pd(CN)₄] | N-(2-hydroxyethyl-ethylenediamine) (hydet-en) | Distorted octahedral arrangement with two trans cyanide-nitrogen and four hydet-en N atoms. | tandfonline.com |

Square-Pyramidal Coordination Geometry (CdSP)

Although less common, square-pyramidal (CdSP) coordination has been observed in cadmium(II) cyanide systems. mdpi.com In a study of cadmium(II) cyanide coordination polymers with branched-butoxyethanol, one of the synthesized complexes was found to contain three distinct coordination geometries: octahedral, tetrahedral, and square-pyramidal. mdpi.comresearchgate.net In this complex, the square-pyramidal geometry around one of the cadmium centers is formed by one tert-butoxyethanol ligand and four cyanide ligands. mdpi.com The degree of distortion from a perfect square pyramid (where τ = 0) can also be assessed using the τ parameter. mdpi.com

Influence of Ancillary Ligands on Coordination Geometry

The coordination geometry of cadmium(II) in cyanide complexes is highly sensitive to the presence and nature of ancillary ligands. mdpi.commdpi.comsemanticscholar.org As demonstrated in the preceding sections, the incorporation of ligands such as water, alkoxyethanols, and various N-donor organic molecules can systematically alter the coordination number and geometry of the cadmium center. mdpi.commdpi.comsemanticscholar.orgtandfonline.com

For instance, lipophilic guest molecules tend to favor the formation of simple tetrahedral Cd(II) centers within a Cd(CN)₂ framework. mdpi.com In contrast, hydrophilic groups on guest molecules, such as the hydroxyl group in alcohols and alkoxyethanols, can directly coordinate to the cadmium ion, leading to higher coordination numbers like five (trigonal-bipyramidal) or six (octahedral). mdpi.commdpi.com

The steric bulk and electronic properties of N-donor ligands also play a crucial role. sibran.rutandfonline.com For example, the coordination of thiourea (B124793) and its derivatives can lead to either tetrahedral or octahedral geometries depending on the specific ligand and the stoichiometry of the complex. sibran.rutandfonline.com The use of bulky aromatic bases like isoquinoline can even lead to the coexistence of multiple coordination geometries within the same crystal structure. rsc.org This demonstrates the subtle interplay of electronic and steric effects of ancillary ligands in dictating the final supramolecular architecture of cadmium(II) cyanide complexes.

Crystal Structure Determination via Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical method that provides detailed information about the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam scattered by the atoms of a single crystal, researchers can determine the crystal's unit cell dimensions, space group, and the precise positions of atoms within the cell. This technique has been instrumental in characterizing a variety of Cadmium(II) tetracyanide systems, from simple salts to complex coordination polymers.

The lattice parameters (the lengths of the sides of the unit cell and the angles between them) and the space group (which describes the symmetry of the crystal) are fundamental properties determined from single-crystal X-ray diffraction data.

In its pure form, Cadmium(II) cyanide can crystallize in the tetragonal space group P4₂/nmc, which is a deviation from the more common cubic structures seen in similar metal cyanides. smolecule.com The unit cell contains two formula units (Z = 2). smolecule.com However, the structure of this compound is highly dependent on the presence of guest molecules, often forming clathrates. For instance, when certain organic molecules are included as guests, the resulting framework can adopt a cubic Fdm space group. rsc.orgscispace.com The lattice parameter 'a' for these cubic clathrates varies depending on the size and orientation of the guest molecule, ranging from 12.647(6) Å for CHCl₃ to 12.767(2) Å for CCl₃CF₃. rsc.orgscispace.com

The introduction of different ligands or the formation of coordination polymers with other metals can lead to a wide variety of crystal systems and space groups. For example, a two-dimensional Cadmium(II) cyanide coordination polymer involving ethylenediamine (B42938) crystallizes in the monoclinic space group P2₁/c. In another instance, novel 3D Cadmium(II) cyanide coordination polymers with branched-butoxyethanol were found to crystallize in the monoclinic space groups C2/c and I2/a. mdpi.com

Here is a table summarizing the crystallographic data for selected this compound systems:

| Compound/System | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| Cd(CN)₂ | Tetragonal | P4₂/nmc | - | - | - | - | - | - | 2 |

| Cd(CN)₂·CHCl₃ | Cubic | Fdm | 12.647(6) | 12.647(6) | 12.647(6) | 90 | 90 | 90 | 8 |

| Cd(CN)₂·CCl₃CF₃ | Cubic | Fdm | 12.767(2) | 12.767(2) | 12.767(2) | 90 | 90 | 90 | 8 |

| [{Cd(CN)₂(iBucel)₂}{Cd(CN)₂(H₂O)(iBucel)}₂{Cd(CN)₂}₆∙2(iBucel)]ₙ | Monoclinic | C2/c | - | - | - | - | - | - | - |

| [{Cd(CN)₂(H₂O)₁.₀₆(tBucel)₀.₉₄}{Cd(CN)₂(tBucel)}₂{Cd(CN)₂}₂∙1.06(tBucel)]ₙ | Monoclinic | I2/a | - | - | - | - | - | - | - |

The precise measurement of bond lengths and angles is crucial for understanding the coordination environment of the cadmium ion and the geometry of the tetracyanide unit. In many this compound compounds, the cadmium ion is tetrahedrally coordinated. For instance, in the discrete Cd(CN)₄ clusters found in the P4₂/nmc polymorph, the cadmium ion is bonded exclusively to the nitrogen atoms of the cyanide ligands. smolecule.com The Cd-N bond lengths in these tetrahedral clusters are reported to be around 2.19 Å to 2.23 Å. smolecule.com The C≡N triple bond length within the cyanide ligand is typically about 1.17 Å. smolecule.com

However, the coordination geometry of cadmium can vary significantly. In some coordination polymers, cadmium can exhibit five-coordinate (trigonal-bipyramidal or square-pyramidal) or six-coordinate (octahedral) geometries, depending on the co-ligands present. mdpi.commdpi.com For example, in a complex with ethoxyethanol, the Cd(II) ion can be in a slightly distorted trigonal-bipyramidal (CdTB) environment. mdpi.com The bond lengths around the cadmium ion in these varied geometries follow predictable trends, with axial bonds often being longer than equatorial bonds. mdpi.comsemanticscholar.org

The following table presents selected bond lengths for different this compound environments:

| Compound/System | Coordination Geometry | Bond | Bond Length (Å) |

| Cd(CN)₂ (P4₂/nmc) | Tetrahedral | Cd-N | 2.19 - 2.23 |

| Cd(CN)₂ (P4₂/nmc) | - | C≡N | 1.17 |

| [Cd(CN)₂(Etcel)]ₙ | Trigonal Bipyramidal | Cd-O | > Cd-(CN)ax |

| [Cd(CN)₂(Etcel)]ₙ | Trigonal Bipyramidal | Cd-(CN)ax | > Cd-(CN)eq |

| [CdFe(CN)₄(C₁₀H₈N₂)(C₂H₈N₂)₂]·H₂O | Distorted Octahedral | Cd-N | 2.3980(15) - 2.5046(14) |

The bond angles around the cadmium center are also diagnostic of its coordination environment. In tetrahedral complexes, the angles are close to the ideal 109.5°. In octahedral complexes, they are near 90° and 180°. Deviations from these ideal angles indicate distortion in the coordination sphere. For instance, in a two-dimensional cyanide-bridged cadmium-iron bimetallic polymer, the N-Cd-N bond angles range from 73.24(5)° to 157.20(5)°, indicating a highly distorted octahedral geometry. iucr.org

In many this compound clathrates and coordination polymers, hydrogen bonding is a dominant feature, especially when water molecules or ligands with hydrogen-bond donor or acceptor groups are present. mdpi.comiucr.orgiucr.org For example, in a complex containing both thiourea and cyanide ligands, a three-dimensional hydrogen bonding network is formed through N-H···S, N-H···N(CN), C-N···H-O, and N-H···O interactions, which interconnect the molecular chains. iucr.org Similarly, in a bimetallic Cd-Fe polymer with ethylenediamine and bipyridine ligands, classical O-H···N and N-H···O hydrogen bonds involving lattice water molecules and the ligands are observed, contributing to the stability of the layered structure. iucr.org

The presence of guest molecules within the cavities of porous this compound frameworks is often stabilized by van der Waals interactions. mdpi.com In some cases, weak hydrogen bonds can also form between the guest and the host framework, as seen in a complex where an isobutoxyethanol guest connects to a water ligand through hydrogen bonds. mdpi.com

Polymeric and Extended Structures Involving this compound Units

This compound units are versatile building blocks for the construction of higher-dimensional structures, including porous coordination polymers (PCPs) and metal-organic frameworks (MOFs). These materials are of great interest due to their potential applications in gas storage, separation, and catalysis.

Cadmium(II) cyanide is well-known for its ability to form three-dimensional porous coordination polymers that can encapsulate a variety of guest molecules. mdpi.commdpi.com The structure of the host framework can be significantly influenced by the nature of the guest molecule. mdpi.com These frameworks often exhibit interesting topologies and can mimic the structures of minerals. mdpi.commdpi.com

The coordination environment of the cadmium ion in these PCPs and MOFs is not restricted to tetrahedral. Depending on the ligands and reaction conditions, trigonal-bipyramidal and octahedral geometries are also observed. mdpi.com The flexibility of the Cd(CN)₂ framework allows for the formation of diverse cavity shapes and sizes, which can be tailored by the choice of guest molecules or co-ligands. mdpi.commdpi.com For instance, the use of alkoxyethanol ligands can lead to the formation of zeolite-like structures with distinct channel systems. mdpi.comsemanticscholar.org

The synthesis of these materials often involves solvothermal methods, where the reaction is carried out in a sealed vessel at elevated temperatures. researchgate.netrsc.org The choice of solvent and the pH of the reaction mixture can also play a crucial role in determining the final structure of the coordination polymer. researchgate.net

A particularly interesting and recurring structural motif in this compound chemistry is the cristobalite-like framework. rsc.orgscispace.commdpi.commdpi.comresearchgate.netacs.org Cristobalite is a high-temperature polymorph of silica (B1680970) (SiO₂) with a characteristic three-dimensional network structure. In the context of this compound, the cadmium ions and the cyanide groups form a framework that is topologically equivalent to the Si and O atoms in cristobalite.

These cristobalite-like frameworks are often observed in clathrates where the guest molecules are lipophilic. mdpi.commdpi.com The cadmium ions typically adopt a tetrahedral coordination geometry, analogous to the silicon atoms in cristobalite, and are bridged by the cyanide ligands, which are analogous to the oxygen atoms. mdpi.commdpi.com The resulting structure contains cavities that can accommodate the guest molecules.

The framework itself can be distorted from the ideal cubic symmetry of cristobalite. For example, a Cadmium(II) cyanide framework formed in the presence of 4,4'-bipyridine (B149096) was found to be topologically the same as the cristobalite-like framework but was severely distorted. researchgate.net The study of these cristobalite-like structures is important for understanding the principles of framework self-assembly and for the design of new porous materials with tailored properties.

Two-Dimensional Coordination Polymers and Layers

Beyond the intricate three-dimensional frameworks, this compound systems can also form two-dimensional coordination polymers, or layers. In these structures, the metal centers and ligands assemble into extended planar networks.

An example is the complex [CdNi(CN)₄(C₆H₇N)₂]n, which consists of corrugated, cyanide-bridged polymeric networks. nih.gov In this structure, the cadmium center has a slightly distorted octahedral geometry, with four cyanide nitrogen atoms in the equatorial positions. nih.gov The networks are formed by tetracyanonickelate (B1213329) ions coordinated to cadmium, and the 3-methylpyridine molecules are located on both sides of the network. nih.gov

Another instance involves a cadmium-thiocyanate complex, poly[(1-cyanomethyl-4-aza-1-azoniabicyclo[2.2.2]octane-κ⁴N)octakis-μ₂-thiocyanato-κ⁸N:S;κ⁸S:N-tricadmium(II)], where neighboring Cd(II) cations are linked by thiocyanate (B1210189) bridges to create a two-dimensional network. nih.gov Furthermore, a two-dimensional cyanide-bridged iron(II)-cadmium(II) bimetallic coordination polymer, [Fe(2,2′-bipy)(CN)₄{Cd(en)₂}]·H₂O, has been synthesized, featuring layers constructed from linked chains. iucr.org

One-Dimensional Chains

One-dimensional chains represent the simplest form of coordination polymers, where the repeating units are linked in a single direction. This compound systems can also manifest in this structural type.

For example, a one-dimensional cadmium(II) coordination polymer has been synthesized using 2-amino terephthalic acid and 2,3,5,6-tetrakis(2-pyridyl)-pyrazine as ligands. acs.org The structure consists of a repeating molecular unit that forms a 1D chain. acs.org Similarly, a scintillating one-dimensional coordination polymer based on cadmium(II), N,N′-(1,4-phenylenedicarbonyl)diglycinate, and 2,2′-bipyridine has been reported to form 1D zigzag chains. mdpi.com

In another study, a supramolecular coordination polymer, [Cd(EN)₂(SCN)₂], was found to have a network structure composed of chair conformation cyclic [Cd₂(SCN)₂]n building blocks that form a one-dimensional (1D) chain. rsc.org These chains are then connected through hydrogen bonds to form a three-dimensional network. rsc.org

Influence of Guest Molecules on Host Framework Structures

For instance, the presence of lipophilic guest molecules often leads to cristobalite-like or tridymite-like frameworks where the cadmium ions are tetrahedrally coordinated. semanticscholar.orgmdpi.com In contrast, the inclusion of guest molecules with hydrophilic groups, such as water or short-chain alcohols and ethers, tends to promote the formation of zeolite-mimetic structures. semanticscholar.orgmdpi.commdpi.com In these cases, the guest molecules can coordinate directly to the cadmium centers, expanding their coordination number to five (trigonal-bipyramidal) or six (octahedral). mdpi.com

The influence of alkoxyethanol guest molecules is particularly noteworthy. The length of the alkyl chain in these guests has been shown to dramatically alter the Cd(CN)₂ framework. mdpi.com For example, with 2-ethoxyethanol, a distorted tridymite-like structure is formed. mdpi.com With butoxyethanol and hexyloxyethanol, zeolite-like structures are observed, but with different coordination environments and framework topologies. mdpi.com In the case of hexyloxyethanol, the guest molecule itself does not coordinate to the cadmium ion; instead, water molecules occupy the coordination sites. mdpi.com

Branched-butoxyethanol molecules have also been shown to act as both a ligand and a guest, leading to complex frameworks with multiple distinct cadmium coordination geometries within the same structure. mdpi.com This demonstrates the subtle interplay between the host and guest that governs the self-assembly process.

Table 2: Influence of Guest Molecules on this compound Frameworks

| Guest Molecule | Resulting Framework Type | Cadmium Coordination |

| Lipophilic molecules (e.g., CCl₄) semanticscholar.orgmdpi.commdpi.com | Cristobalite-like, Tridymite-like | Tetrahedral (CdT) |

| Water, short-chain alcohols/ethers semanticscholar.orgmdpi.commdpi.com | Zeolite-mimetic | Trigonal-bipyramidal (CdTB), Octahedral (CdOC) |

| 2-Ethoxyethanol mdpi.com | Distorted tridymite-like | Trigonal-bipyramidal (CdTB) |

| Butoxyethanol mdpi.com | Zeolite-like | Trigonal-bipyramidal (CdTB), Tetrahedral (CdT) |

| Hexyloxyethanol mdpi.com | Zeolite-like | Octahedral (CdOC), Tetrahedral (CdT) |

| iso-Butoxyethanol mdpi.com | Complex 3D network | Octahedral (CdOC), Tetrahedral (CdT) |

| tert-Butoxyethanol mdpi.com | Complex 3D network | Octahedral (CdOC), Square-pyramidal, Tetrahedral (CdT) |

Spectroscopic Characterization and Analytical Techniques

The elucidation of the structure, bonding, and purity of Cadmium(II) tetracyanide complexes relies on a combination of spectroscopic and analytical methods. Techniques such as infrared, Raman, and multinuclear magnetic resonance spectroscopies provide detailed insights into the coordination environment of the cadmium center and the nature of the cyanide ligands. Elemental analysis serves as a fundamental tool for verifying the empirical formula of synthesized compounds.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. core.ac.uk For Cadmium(II) tetracyanide, DFT calculations have been employed to predict stable configurations, analyze electronic properties, and understand the nature of its chemical bonds. researchgate.net

First-principles calculations based on DFT have been used to study various possible cyanide-ordering patterns within the Cd(CN)₂ crystal structure. Total energy calculations have predicted that a configuration where each cadmium atom is coordinated to two carbon and two nitrogen atoms (denoted as MC₂N₂–MC₂N₂) is the most energetically favorable for Cd(CN)₂. researchgate.net Analysis of the calculated band structure and density of states (DOS) provides further insight into its electronic characteristics. researchgate.net

Table 1: Predicted Favorable Configuration for Cd(CN)₂

| Parameter | Finding | Source |

| Computational Method | Density Functional Theory (DFT) | researchgate.net |

| System Studied | This compound (Cd(CN)₂) | researchgate.net |

| Most Favorable Configuration | MC₂N₂–MC₂N₂ | researchgate.net |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial concepts in quantum chemistry, often referred to as frontier orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

While HOMO-LUMO analysis is a standard computational approach for characterizing cadmium-containing complexes to understand their electronic transitions and reactivity, specific published studies detailing the HOMO-LUMO energies and energy gap for simple this compound are not prominent in the available literature. researchgate.netsci-hub.boxmdpi.com For other cadmium complexes, the HOMO is often localized on ligands, while the LUMO may be centered on the metal or the ligand, depending on the specific coordination environment. researchgate.netsci-hub.box Such an analysis for Cd(CN)₂ would be valuable for predicting its charge transfer properties and potential reactivity.

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and charge distribution within a molecule. It examines the delocalization of electron density between filled and unfilled orbitals, which can reveal the nature and strength of chemical bonds and intermolecular interactions. mdpi.comnih.gov

For this compound, bonding analyses related to NBO, such as Mulliken population, effective charge, and bond order calculations, have been performed using DFT. researchgate.net These studies reveal that the Cd(CN)₂ framework consists of significantly stiffer cyanide (C≡N) bonds and comparatively weaker Cadmium-Carbon (Cd-C) and Cadmium-Nitrogen (Cd-N) bonds. researchgate.net This disparity in bond strength is fundamental to the material's flexibility. The analysis indicates that the Cd-C/N bonding possesses significant covalent character, which is crucial for understanding the dynamic behaviors that lead to its unusual mechanical properties. researchgate.net

Table 2: Bonding Characteristics in Cd(CN)₂ Framework

| Bond Type | Relative Strength/Character | Implication | Source |

| C≡N | Stiff / Strong | Rigid cyanide linker | researchgate.net |

| Cd-C / Cd-N | Weak / Flexible | Allows for flexing of Cd-CN-Cd linkage | researchgate.net |

| Cd-C / Cd-N | Significant Covalent Character | Contributes to framework dynamics | researchgate.net |

Molecular Dynamics Simulations of Host-Guest Interactions

This compound is known to form three-dimensional, porous coordination polymer frameworks that can act as hosts for various guest molecules, forming clathrate compounds. researchgate.net The structure of the host framework can change depending on the size and shape of the entrapped guest molecule. researchgate.net

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems, making them ideal for investigating host-guest interactions. rsc.orgresearchgate.net While specific MD simulation studies focused solely on this compound as a host are not widely documented in the searched literature, this methodology is frequently applied to understand the dynamics of guest molecules within porous materials. researchgate.net An MD simulation of a guest molecule within the Cd(CN)₂ framework would involve calculating the forces between atoms and tracking their movements over time. Such a study could provide critical insights into:

The preferred binding sites of guest molecules within the framework's cavities.

The diffusion pathways and mobility of guests through the channels.

The conformational changes in the flexible Cd(CN)₂ host structure induced by the guest molecules.

The thermodynamic parameters associated with guest encapsulation, such as the free energy of binding.

These simulations are particularly challenging for systems involving transition metals like cadmium, as they may require the development of accurate force-field parameters or the use of quantum mechanics/molecular mechanics (QM/MM) methods to properly describe the metal-ligand interactions. researchgate.net

Prediction and Analysis of Mechanical Properties

This compound is renowned for its counterintuitive mechanical properties, most notably its strong and isotropic negative thermal expansion. rsc.orgrsc.org Computational methods have been vital in explaining the microscopic mechanisms responsible for these phenomena.

Negative Thermal Expansion (NTE) is the phenomenon where a material contracts upon heating. Cd(CN)₂ is a classic example of a framework material exhibiting strong and isotropic NTE over a wide temperature range. rsc.orgrsc.org Theoretical investigations, often in conjunction with experimental techniques like neutron scattering, have identified the primary mechanisms driving this behavior. researchgate.net

Other contributing factors to the NTE of Cd(CN)₂ include:

Cyanide Flips: The reorientation or "flipping" of the cyanide ligands is a dynamic process that also contributes to the contraction. rsc.orgresearchgate.net

Cd²⁺ Off-Centering: Evidence suggests that low-energy vibrational modes involving the displacement of cadmium ions from their high-symmetry crystallographic sites can increase the packing density of the network, contributing to the NTE effect. aps.org

Table 3: Mechanisms of Negative Thermal Expansion in Cd(CN)₂

| Mechanism | Description | Source |

| Transverse Phonon Modes | Low-energy vibrations of the cyanide bridge perpendicular to the Cd-CN-Cd axis pull the Cd atoms together, causing lattice contraction. | researchgate.net, rsc.org |

| Cyanide Flips | Reorientation of the CN⁻ ligands contributes to the dynamic flexibility and contraction of the framework. | researchgate.net, rsc.org |

| Cd²⁺ Off-Centering | Vibrational modes involving the displacement of Cd²⁺ ions increase the network packing density, aiding contraction. | aps.org |

Negative Linear Compressibility (NLC) is another unusual mechanical property where a material expands along one direction when hydrostatic pressure is applied. aps.org Materials that exhibit NTE, like Cd(CN)₂, often display other anomalous mechanical behaviors, including NLC. researchgate.net The flexible nature of the Cd-CN-Cd linkages, which allows for NTE, is also responsible for its response to pressure.

In Cd(CN)₂, the application of pressure causes a softening of the low-energy phonon modes, which is characteristic of NTE materials. researchgate.net While detailed studies focusing specifically on the NLC of pure Cd(CN)₂ are less common than for its NTE, the phenomenon is well-documented in related cyanide-bridged frameworks. acs.org In these materials, NLC is often attributed to a "framework hinging" mechanism, where the flexible metal-ligand-metal linkages can deform under pressure, causing a contraction in two directions but forcing an expansion in the third. The study of Cd(CN)₂ under pressure reveals a complex phase diagram with several high-pressure phases, indicating that its elastic behavior is highly sensitive to the local coordination environment of the cadmium atoms. researchgate.net

Negative Poisson's Ratios

Theoretical investigations into the mechanical properties of cadmium cyanide-containing frameworks have revealed the potential for unusual and counterintuitive behavior, specifically the exhibition of negative Poisson's ratios (auxetic behavior). An auxetic material, when stretched in one direction, expands in the perpendicular direction, in contrast to most materials which contract.

A notable study employing ab initio density functional theory (DFT) calculations has explored the mechanical response of a related compound, Cd(NH3)2[Cd(CN)4]. core.ac.ukchemrxiv.org These theoretical calculations uncovered an anomalous mechanical response within this framework, identifying both negative linear compressibility (NLC) and the presence of negative Poisson's ratios. core.ac.ukchemrxiv.org This suggests that the structural motifs inherent in cadmium cyanide frameworks could lead to auxetic properties. The mechanism behind such behavior in framework materials often involves the hinging and rotation of polyhedral units within the crystal structure.

While direct theoretical studies on the Poisson's ratio of the simple this compound complex are not extensively documented in the readily available literature, the findings on Cd(NH3)2[Cd(CN)4] provide strong evidence that cadmium cyanide coordination networks are promising candidates for exhibiting negative Poisson's ratios. core.ac.ukchemrxiv.org Further computational studies focusing specifically on the elastic properties of various this compound polymorphs would be valuable to fully elucidate their potential as auxetic materials.

Computational Studies on Coordination Geometries and Stability

Computational methods, particularly those based on density functional theory (DFT), have been instrumental in elucidating the coordination geometries and stability of this compound.

Theoretical calculations and experimental observations consistently indicate that the tetracyanocadmate(II) anion, [Cd(CN)4]^2-, adopts a tetrahedral coordination geometry . doubtnut.com In this arrangement, the cadmium(II) ion is located at the center of the tetrahedron, bonded to four cyanide ligands. The electronic configuration of the Cd(II) ion is (Kr) 4d^10. doubtnut.com With a complete d-orbital, the bonding is primarily dictated by the electrostatic interactions and the formation of sigma bonds with the cyanide ligands, favoring a tetrahedral arrangement which maximizes the distance between the negatively charged ligands.

DFT studies have also been employed to investigate the electronic structure and stability of the [Cd(CN)4]^2- complex. A study focused on designing electrochemical sensors for the detection of this ion utilized a DFT approach to explore the interactions between the complex and quinone-functionalized graphene surfaces. rsc.org This research computationally probes the coordination bond strength involving the Cd^2+ center, providing insights into the stability of the complex in different chemical environments. rsc.org

The stability of metal-cyanide complexes, in general, has been a subject of extensive review, with the understanding that while a vast number of such complexes have been synthesized, detailed thermodynamic stability data in solution can be scarce and sometimes contradictory. researchgate.net Computational chemistry offers a powerful tool to complement experimental data by providing calculated thermodynamic parameters. Theoretical methodologies have been developed to predict the stability constants (log β) and pKa values of metal complexes in solution with a reasonable degree of accuracy, which can be applied to understand the equilibria involving the [Cd(CN)4]^2- ion. rsc.org

Host Guest Chemistry and Supramolecular Interactions

Clathrate Formation with Cadmium Cyanide Hosts

Cadmium(II) tetracyanide is a prominent example of a three-dimensional porous coordination polymer that readily forms clathrates by encapsulating various guest molecules within its cavities. mdpi.com These clathrate compounds, denoted as Cd(CN)₂·G where G is the guest molecule, have been extensively studied. rsc.org The host framework is typically built from tetrahedral cadmium centers linked by cyanide ligands, creating a structure reminiscent of minerals like cristobalite. rsc.orgwikipedia.org

The porous nature of the this compound framework allows it to accommodate a diverse range of organic guest molecules. rsc.org The cavities within the host structure can encapsulate molecules of varying shapes and sizes, from simple tetrahedral molecules to more complex organic species. rsc.org For instance, guest molecules such as carbon tetrachloride (CCl₄), benzene (B151609) (C₆H₆), and various alcohols have been successfully incorporated into the cadmium cyanide lattice. mdpi.com The inclusion of these guest molecules is a key factor in the formation and stabilization of the crystalline clathrate structure. The host-guest systems are often self-assembled, where the presence of the guest molecule directs the formation of a specific framework architecture. rsc.org

A notable example is the encapsulation of neopentane (B1206597) (2,2-dimethylpropane) within the adamantane-like cage of the cadmium cyanide framework. In this instance, the tetrahedral guest molecule aligns its C-Me bonds towards the tetrahedral corners of the host cavity, demonstrating a remarkable structural complementarity between the host and guest. rsc.org

Table 1: Examples of Organic Guest Molecules Accommodated by this compound

| Guest Molecule | Chemical Formula | Reference |

|---|---|---|

| Carbon Tetrachloride | CCl₄ | mdpi.comrsc.org |

| Benzene | C₆H₆ | mdpi.com |

| 1,1,2-Trichloro-1,2,2-trifluoroethane | CCl₂FCClF₂ | rsc.org |

| n-Propanol | C₃H₈O | rsc.org |

| Isopropanol (B130326) | C₃H₈O | rsc.org |

| Neopentane | C₅H₁₂ | rsc.org |

| Dibutyl Ether | (C₄H₉)₂O | mdpi.com |

The size and shape of the guest molecule play a crucial role in modulating the structure of the this compound host framework. rsc.org The host lattice is not rigid; instead, it adapts to the dimensions and geometry of the encapsulated guest. This adaptability leads to the formation of different framework topologies. For example, the crystallization of Cd(CN)₂ from geometric isomers of propanol (B110389) (n-propanol and isopropanol) results in two distinct clathrates with topologically and geometrically different frameworks. rsc.org The clathrate with n-propanol exhibits both hexagonal and pentagonal channels, while the one with isopropanol only has pentagonal channels.

The lattice parameter of the resulting clathrate is also dependent on the size of the guest molecule. For instance, in the Cd(CN)₂·G series, the lattice parameter 'a' varies depending on the molecular size and orientation of the guest within the cavity. rsc.org This demonstrates the direct influence of the guest's steric properties on the host's structural parameters. The host framework can exhibit cristobalite-like or tridymite-like structures depending on the nature of the lipophilic guest molecule. mdpi.com

Table 2: Influence of Guest Molecule on the Lattice Parameter of Cd(CN)₂·G Clathrates

| Guest Molecule (G) | Lattice Parameter 'a' (Å) | Reference |

|---|---|---|

| Carbon tetrachloride (CCl₄) | 12.836(2) | rsc.org |

| 1,1,2-Trichloro-1,2,2-trifluoroethane (CCl₂FCClF₂) | 12.767(2) | rsc.org |

In addition to van der Waals forces, other non-covalent interactions such as hydrogen bonding can also play a significant role, particularly when the guest molecule contains functional groups capable of forming hydrogen bonds. For instance, when alcohol molecules are included as guests, hydrogen bonding can occur between the hydroxyl groups of the alcohol and the cyanide ligands of the host framework. The interplay of these various non-covalent interactions is crucial in determining the final structure and properties of the host-guest complex. nih.gov The precise nature and strength of these interactions can influence the orientation of the guest molecule within the host cavity.

Framework Flexibility and Reconstructive Transitions Induced by Guest Exchange

The framework of this compound is not static but exhibits considerable flexibility, allowing for dynamic structural changes in response to external stimuli such as the exchange of guest molecules. rsc.org This flexibility is a hallmark of "soft porous crystals" and enables the host to adapt to different guests by undergoing reconstructive phase transitions. rsc.org The exchange of one guest molecule for another can lead to significant alterations in the host's topology, demonstrating the responsive nature of the cadmium cyanide framework.

These guest-induced transformations often involve the breaking and reforming of coordination bonds within the framework, leading to a new crystalline phase that better accommodates the new guest. This dynamic behavior is a key feature of flexible metal-organic frameworks and highlights the cooperative structural transformability of the cadmium cyanide lattice. rsc.org The ability of the framework to undergo such transitions is crucial for potential applications in areas like molecular separation and sensing, where the material's structure needs to adapt to the presence of specific molecules. nankai.edu.cn

Design Principles for Porous Coordination Polymers with Specific Guest Affinity

The design of porous coordination polymers, such as those based on this compound, with specific affinity for certain guest molecules is a key area of research in materials chemistry. nih.gov The principles for designing such materials revolve around controlling the size, shape, and chemical functionality of the pores within the framework. By carefully selecting the metal centers and the bridging ligands, it is possible to create frameworks with tailored properties.

The strong and directional nature of the cyanide ligand, combined with the versatile coordination geometries of metal ions, provides a powerful platform for the rational design of extended networks with specific functionalities. nih.gov For instance, by introducing specific functional groups into the organic linkers of a coordination polymer, one can enhance the affinity for guest molecules that can interact with these functional groups through specific non-covalent interactions. This approach allows for the creation of materials with high selectivity for certain guests, which is crucial for applications in separation and sensing. The development of new synthetic strategies and a deeper understanding of structure-property relationships are essential for advancing the design of these sophisticated materials. rsc.org

Advanced Materials Science Applications

Catalytic Activity of Cadmium(II)-Cyanide Frameworks

Cadmium(II)-based coordination polymers, which share structural motifs with cadmium(II) tetracyanide frameworks, have demonstrated considerable promise as catalysts in various organic transformations. The arrangement of cadmium centers and cyanide or other organic linkers creates active sites that can facilitate chemical reactions.

The solid-state nature of cadmium(II)-cyanide and related frameworks makes them ideal candidates for heterogeneous catalysis. In these systems, the catalyst is in a different phase from the reactants, which simplifies the process of separating the catalyst from the reaction mixture and allows for its reuse. This is a significant advantage in industrial applications, contributing to more sustainable and cost-effective chemical processes.

For instance, one-dimensional cadmium(II) coordination polymers have been successfully employed as heterogeneous catalysts in the Strecker-type cyanation of various acetals using trimethylsilyl cyanide (TMSCN) nih.gov. In one study, a coordination polymer featuring a dinuclear Cd(II) secondary building unit (SBU) exhibited higher catalytic activity, achieving a 95% yield, compared to a similar polymer with a mononuclear Cd(II) center, which yielded 84% under the same conditions nih.gov. This highlights the influence of the framework's specific structure on its catalytic efficiency. The catalysts in these reactions could be recovered and reused, confirming their role as heterogeneous catalysts nih.gov.

The catalytic activity of these cadmium-based frameworks is intrinsically linked to their structural and electronic properties. The cadmium(II) centers can act as Lewis acid sites, activating substrates for nucleophilic attack.

In the context of the Strecker-type cyanation, it is proposed that the dinuclear Cd(II) SBU in the more active catalyst plays a crucial role in promoting the catalytic process, more so than a mononuclear Cd(II) center nih.gov. Another example of catalysis by a cadmium-based coordination polymer is the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. A 3D diamond-type framework built from trinuclear [Cd3(COO)8] secondary building units has shown high catalytic activity for this reaction researchgate.net. In a specific instance, the reaction involving malononitrile reached 100% conversion at room temperature after two hours, demonstrating the efficiency of this cadmium-based catalyst researchgate.net.

Furthermore, certain Co(II) and Cd(II) coordination polymers have been investigated for their catalytic activity in hydrogen production through the methanolysis of sodium borohydride (NaBH4) nih.gov. One such cadmium-based metal-organic framework, OGU-2, demonstrated high catalytic activity, with hydrogen generation rates (HGR) ranging from 8,000 to 16,429 mL of H₂ min⁻¹ gcat⁻¹ nih.gov. The catalytic activity was observed to increase with both the amount of NaBH₄ and the reaction temperature nih.gov.

Gas Storage and Separation Technologies

The porous nature of cadmium(II)-cyanide frameworks and related metal-organic frameworks (MOFs) makes them highly suitable for applications in gas storage and separation. The precise control over pore size and surface chemistry allows for the selective capture and release of specific gas molecules.

The ability of these materials to reversibly take up guest molecules without compromising their structural integrity is a key feature for gas storage applications nih.gov. The adsorption and desorption processes are critical for the practical application of these materials in gas storage and separation. For example, thermogravimetric analysis of a cadmium(II) cyanide coordination polymer with iso-butoxyethanol guest molecules showed a multi-step weight loss, with the initial desorption of the guest molecules occurring at approximately 45 °C to 100 °C mdpi.com.

In a study of a microporous cadmium metal-organic framework, the adsorption of different gases was investigated. The differential enthalpy between the empty and gas-occupied framework was measured to understand the adsorption process researchgate.net.

A significant advantage of cadmium-based frameworks is their potential for selective gas uptake, which is crucial for gas purification and separation processes.

A Hofmann-type metal-organic framework, Co(pyz)[Ni(CN)₄], which is structurally related to cadmium-cyanide frameworks, demonstrated a much higher uptake of CO₂ (58.0 cm³ g⁻¹) compared to C₂H₂ under ambient conditions nih.gov. This selectivity is attributed to multiple weak host-guest interactions, including Cdδ+···Oδ−(CO₂) interactions and van der Waals interactions with the cyanide ligands nih.gov.

Another microporous cadmium metal-organic framework with a V-shaped linker has shown high selectivity for CO₂ over N₂ researchgate.netresearcher.life. This selectivity is thought to arise from the interaction of CO₂ with two phenyl rings of the linker researchgate.netresearcher.life. Similarly, a two-fold interpenetrating three-dimensional microporous cadmium-organic framework exhibited remarkable adsorption enthalpies for CO₂ and H₂ and good H₂/N₂ selectivity at low temperatures. Under ambient conditions, this framework showed highly selective adsorption of CO₂ over N₂ and CH₄ rsc.org.

Table 1: Selective Gas Uptake in Cadmium-Based Frameworks

| Framework Type | Gas Selectivity | Reference |

|---|---|---|

| Hofmann-type MOF | High uptake of CO₂ over C₂H₂ | nih.gov |

| Microporous Cadmium MOF | High selectivity for CO₂ over N₂ | researchgate.netresearcher.life |

| Two-fold Interpenetrating Microporous Cadmium-Organic Framework | Good H₂/N₂ selectivity at low temperatures; high CO₂ selectivity over N₂ and CH₄ at ambient conditions | rsc.org |

Luminescent Properties and Optoelectronic Applications

The photoluminescent properties of cadmium(II)-based coordination polymers, stemming from the d¹⁰ electronic configuration of the Cd(II) ion, make them promising materials for optoelectronic applications such as in photochemical devices researchgate.net.

Several cadmium(II) coordination polymers have been found to exhibit strong fluorescence. For example, two compounds, one with a 2D square grid network and another with a 2-fold interpenetrated 3D diamond-type framework, both display strong blue fluorescence in the solid state researchgate.net. The investigation of the luminescent properties of such compounds is an active area of research researchgate.net.

Furthermore, the luminescence of these frameworks can be influenced by the presence of guest molecules. A multifunctional cadmium-organic framework has been shown to exhibit strong guest-dependent luminescence behavior, which could be harnessed for sensing applications rsc.org.

Photoluminescence Emission Characteristics

Coordination polymers based on cadmium(II) are known for their potential in luminescent applications. The d¹⁰ electronic configuration of the Cd(II) ion prevents it from engaging in d-d electronic transitions, which often quench fluorescence. Consequently, the luminescence in these materials typically originates from the organic ligands, with the metal center influencing the emission properties. The interaction between the metal ions and the organic ligands can lead to fascinating luminescence behaviors. researchgate.net

The photoluminescence in these compounds is often attributed to intraligand π-π* transitions. The rigidity of the framework and the coordination of the ligands to the cadmium(II) center can enhance the emission intensity by reducing non-radiative decay pathways.

Design of Luminescent Materials

The design of luminescent materials based on cadmium(II) cyanide frameworks involves the strategic selection of organic ligands that bridge the cadmium centers. The photophysical properties of the resulting coordination polymers are highly tunable and depend on the nature of these organic linkers. mdpi.commdpi.com The inherent luminescence of the organic ligand can be modulated by coordination to the Cd(II) ion. mdpi.com

Key strategies in the design of these materials include:

Ligand Selection: The choice of organic ligand is paramount. Ligands with inherent fluorescence, such as aromatic carboxylates or nitrogen-containing heterocycles, are often employed. The electronic properties and rigidity of the ligand directly influence the emission wavelength and quantum efficiency of the final material. mdpi.com

Structural Control: The dimensionality and topology of the coordination polymer play a significant role in its luminescent properties. The formation of rigid three-dimensional frameworks can enhance luminescence by minimizing vibrational quenching. mdpi.com The reaction conditions, such as temperature, pressure, and solvent, can be tuned to control the final structure of the cadmium(II) coordination framework. nih.gov

Guest Molecule Inclusion: The porous nature of some cadmium(II) cyanide frameworks allows for the inclusion of guest molecules. These guest molecules can interact with the framework and influence its photoluminescence, a property that is exploited in sensing applications. The host structures of Cadmium(II) cyanide can change according to the guest molecule. mdpi.com

By systematically varying these factors, a wide range of luminescent materials with tailored emission properties can be developed for specific applications.

Sensing Capabilities of Cadmium(II)-Cyanide Based Materials

The luminescence of cadmium(II)-cyanide based materials can be sensitive to the presence of certain analytes, making them promising candidates for chemical sensors. The detection mechanism often involves a change in the fluorescence intensity (quenching or enhancement) upon interaction with the target molecule.

Detection of Inorganic Analytes

Luminescent cadmium(II) coordination polymers have demonstrated high selectivity and sensitivity for the detection of specific metal ions in solution. The interaction between the analyte and the framework can lead to a significant change in the luminescent properties of the material.

One notable application is the detection of ferric ions (Fe³⁺). A cadmium-based metal-organic framework, CdBPTC, has shown high selectivity for ferric ions with a fluorescence quenching efficiency approaching 100% at a Fe³⁺ concentration of 1.0 × 10⁻³ mol·L⁻¹. nih.gov The luminescent intensity at 427 nm exhibits a linear relationship with the Fe³⁺ concentration in the range of 2.0 × 10⁻⁴ to 7.0 × 10⁻⁴ mol·L⁻¹, with a Ksv value of approximately 8489 L·mol⁻¹. nih.gov Another series of cadmium(II) coordination polymers has also been shown to be effective fluorescent sensors for Fe³⁺, with detection limits as low as 8.6 × 10⁻⁷ M. nih.gov

Similarly, cadmium(II) coordination polymers have been developed for the detection of chromium(VI) anions, such as CrO₄²⁻ and Cr₂O₇²⁻, in aqueous media. nih.gov The detection limits for these anions were found to be in the parts-per-billion (ppb) range, highlighting the high sensitivity of these materials. nih.gov The quenching of luminescence in the presence of these anions is often attributed to the internal filter effect or photoinduced electron transfer. nih.gov

Table 1: Performance of Cadmium(II)-Based Coordination Polymers in Inorganic Analyte Sensing

| Framework | Analyte | Detection Limit | Quenching/Enhancement | Reference |

|---|---|---|---|---|

| CdBPTC | Fe³⁺ | 9.04 ppm | Quenching | nih.gov |

| {[Cd(tptc)₀.₅(bpz)(H₂O)]·0.5H₂O}ₙ | CrO₄²⁻ | 235 ppb | Quenching | nih.gov |

| {[Cd(tptc)₀.₅(bpz)(H₂O)]·0.5H₂O}ₙ | Cr₂O₇²⁻ | 343 ppb | Quenching | nih.gov |

| [Cd(tptc)₀.₅(bpy)]ₙ | CrO₄²⁻ | 173 ppb | Quenching | nih.gov |

| [Cd(tptc)₀.₅(bpy)]ₙ | Cr₂O₇²⁻ | 270 ppb | Quenching | nih.gov |

| Cadmium(II) Coordination Polymer 1 | Fe³⁺ | 2.3 × 10⁻⁶ M | Quenching | nih.gov |

| Cadmium(II) Coordination Polymer 3 | Fe³⁺ | 8.6 × 10⁻⁷ M | Quenching | nih.gov |

Detection of Organic Analytes

The sensing capabilities of cadmium(II)-cyanide based materials extend to the detection of various organic molecules, particularly nitroaromatic compounds, which are common environmental pollutants and components of explosives.

Cadmium-based coordination polymers have been shown to be highly sensitive and selective fluorescent sensors for nitrobenzene. nih.gov In one study, a series of three cadmium-based complexes exhibited high sensitivity for nitrobenzene, with one complex achieving a remarkably low detection limit of 1.15 × 10⁻¹⁰ M. nih.gov Another cadmium-based metal-organic framework demonstrated the ability to detect p-nitroaniline with a detection limit of 3.5 ppb. researchgate.net

The detection of pesticides and antibiotics in aqueous media is another significant application. Two cadmium(II) coordination polymers have been reported as multi-functional luminescent sensors for the detection of 2,6-dichloro-4-nitroaniline (a pesticide) and nitrofuran (an antibiotic) with detection limits in the ppb range. nih.gov The mechanism for the fluorescence quenching by these organic analytes is often attributed to photoinduced electron transfer from the excited state of the coordination polymer to the electron-deficient nitroaromatic compound.

Table 2: Performance of Cadmium(II)-Based Coordination Polymers in Organic Analyte Sensing

| Framework | Analyte | Detection Limit | Quenching/Enhancement | Reference |

|---|---|---|---|---|

| Cadmium(II) Coordination Polymer 1 | p-nitrobenzoic acid | 3.28 nM | Quenching | nih.gov |

| Cadmium(II) Coordination Polymer 2 | 2,4,6-trinitrophenol (TNP) | 11.4 nM | Quenching | nih.gov |

| {[Cd(tptc)₀.₅(bpz)(H₂O)]·0.5H₂O}ₙ | 2,6-dichloro-4-nitroaniline (DCN) | 112 ppb | Quenching | nih.gov |

| {[Cd(tptc)₀.₅(bpz)(H₂O)]·0.5H₂O}ₙ | Nitrofuran (NFT) | 62 ppb | Quenching | nih.gov |

| [Cd(tptc)₀.₅(bpy)]ₙ | 2,6-dichloro-4-nitroaniline (DCN) | 638 ppb | Quenching | nih.gov |

| [Cd(tptc)₀.₅(bpy)]ₙ | Nitrofuran (NFT) | 184 ppb | Quenching | nih.gov |

| Cadmium(II) Coordination Polymer 5 | 4-nitrophenol | 5.75 × 10⁻⁷ M | Quenching | nih.gov |

Frameworks for Advanced Mechanical Response

The crystalline frameworks of cadmium(II) cyanide and related coordination polymers can exhibit unusual and tunable mechanical properties. These properties arise from the specific geometry and connectivity of the metal-ligand network.

Engineering Materials with Tunable Mechanical Properties

The mechanical response of cadmium(II) coordination polymers can be tuned by systematically modifying their chemical composition and crystal structure. This allows for the engineering of materials with specific and predictable mechanical behaviors, such as flexibility and anisotropic responses.

A study on a family of one-dimensional cadmium(II) coordination polymers with cyanopyridine ligands demonstrated a range of mechanical responses, from brittle to elastic and elastic-plastic, depending on the halide and the cyanopyridine isomer used. mdpi.com This highlights the fine control that can be exerted over the mechanical properties through subtle chemical modifications. The direction-dependent mechanical response, or anisotropy, is a key feature that can be engineered in these materials. mdpi.com

The underlying principle for this tunability lies in the nature and directionality of the intermolecular interactions, such as hydrogen bonds, within the crystal lattice. By altering these interactions through the choice of ligands, it is possible to control how the material deforms under stress. For example, the relative strength and direction of hydrogen bonding interactions were identified as the key parameters in determining the specific mechanical response in a series of cadmium(II)-cyanopyridine coordination polymers. mdpi.com This ability to engineer the mechanical properties at the molecular level opens up possibilities for the design of advanced materials for applications such as flexible electronics and responsive sensors.

Based on the conducted research, there is currently a lack of publicly available scientific literature detailing the specific use of This compound as a precursor for the synthesis of nanomaterials, including nano-Cadmium Oxide (nano-CdO).

Searches for the thermal decomposition, pyrolysis, and general use of this compound in nanomaterial generation did not yield specific research findings or data tables related to its application in advanced materials science for creating nano-CdO or other nanoparticles. While the thermal stability of a related compound, Cadmium(II) cyanide, has been noted up to 750 K, this information does not extend to its decomposition or transformation into nanomaterials.

The existing body of research on nano-CdO synthesis focuses on a variety of other cadmium-containing precursors. These include organometallic complexes such as Schiff base-Cd(II) complexes, cadmium-hexamethylenetetramine complexes, and simple cadmium salts like cadmium nitrate (B79036) and cadmium acetate (B1210297). These compounds have been successfully used to generate CdO nanoparticles through methods like calcination and thermal decomposition. However, specific methodologies, material properties, and detailed research findings concerning the use of this compound for this purpose are not present in the available search results.

Therefore, the section on "7.6. Precursors for Nanomaterial Synthesis (e.g., Nano-CdO generation, where the focus is on material properties, not biological/safety)" cannot be populated with the required detailed research findings and data tables as they pertain to this compound.

Comparative Analysis with Analogous Metal Tetracyanide Systems

Comparison with Zinc(II) Tetracyanide Complexes

Cadmium and zinc, both being Group 12 elements with a d¹⁰ electron configuration, share several chemical similarities. However, differences in their ionic radii and polarizability lead to distinct characteristics in their tetracyanide complexes.

The most common geometry for tetracoordinate Zn(II) is tetrahedral, as seen in the [Zn(CN)₄]²⁻ ion. researchgate.net This is attributed to the smaller ionic radius of Zn(II) compared to Cd(II), which favors a more compact tetrahedral arrangement of the cyanide ligands. researchgate.net In contrast, while cadmium(II) can also form tetrahedral complexes, it more readily accommodates higher coordination numbers due to its larger size. researchgate.net The preference for a tetrahedral geometry in [Zn(CN)₄]²⁻ is a result of sp³ hybridization of the central zinc ion. study.com

In aqueous solutions, both cadmium(II) and zinc(II) ions can form a series of cyano complexes, [M(CN)ₓ]²⁻ˣ, where x can range from 1 to 4. The stability constants for these complexes show that both metals form stable tetracyanide species. However, the larger and more polarizable cadmium(II) ion often forms stronger bonds with soft ligands like cyanide, leading to differences in complex stability and reactivity.

| Property | Cadmium(II) Tetracyanide | Zinc(II) Tetracyanide |

| Central Metal Ion | Cd²⁺ | Zn²⁺ |

| Electron Configuration | [Kr] 4d¹⁰ | [Ar] 3d¹⁰ |

| Typical Geometry | Tetrahedral | Tetrahedral |

| Hybridization | sp³ | sp³ |

| Ionic Radius (CN=4) | 78 pm | 60 pm |

Comparison with Nickel(II), Palladium(II), and Platinum(II) Tetracyanide Complexes

A comparison with the tetracyanide complexes of the Group 10 metals—nickel(II), palladium(II), and platinum(II)—reveals significant differences in geometry and electronic properties stemming from their d⁸ electron configuration. nih.gov

Unlike the tetrahedral geometry of [Cd(CN)₄]²⁻, the tetracyanide complexes of Ni(II), Pd(II), and Pt(II) are typically square planar. study.compurdue.edu This geometry arises from dsp² hybridization of the central metal ion, which is favored by the strong-field cyanide ligands that cause pairing of the d-electrons. quora.comdoubtnut.com The square planar arrangement is a hallmark of d⁸ metal complexes with strong-field ligands. researchgate.net

The cyanide ligand acts as a strong-field ligand, leading to a low-spin d⁸ configuration in [Ni(CN)₄]²⁻, [Pd(CN)₄]²⁻, and [Pt(CN)₄]²⁻, making them diamagnetic. adichemistry.com In contrast, the d¹⁰ configuration of [Cd(CN)₄]²⁻ means all d-orbitals are filled, and the complex is also diamagnetic.

These square planar tetracyanometallates are extensively used as building blocks in the construction of coordination polymers and supramolecular assemblies. researchgate.netnih.gov Their planar shape allows them to link other metal centers through the nitrogen atoms of the cyanide ligands, forming extended network structures.

| Property | This compound | Nickel(II) Tetracyanide | Palladium(II) Tetracyanide | Platinum(II) Tetracyanide |

| Central Metal Ion | Cd²⁺ | Ni²⁺ | Pd²⁺ | Pt²⁺ |

| Electron Configuration | d¹⁰ | d⁸ | d⁸ | d⁸ |

| Typical Geometry | Tetrahedral | Square Planar | Square Planar | Square Planar |

| Hybridization | sp³ | dsp² | dsp² | dsp² |

| Magnetic Properties | Diamagnetic | Diamagnetic | Diamagnetic | Diamagnetic |

Structural Similarities and Differences across d¹⁰ Metal Cyanide Frameworks

The d¹⁰ metal ions, such as Cd(II) and Zn(II), are key components in the formation of diverse cyanide-bridged coordination frameworks. The primary structural motif involves the tetracyanometallate anion acting as a building block, connecting metal centers into multidimensional networks.

The connectivity in these frameworks is established through the cyanide ligand bridging between the d¹⁰ metal of the tetracyanide unit and another metal center. The choice of the secondary metal ion and any ancillary ligands can be used to tune the dimensionality and properties of the resulting framework.

Trends in Coordination Chemistry and Reactivity

The coordination chemistry of tetracyanide complexes is influenced by several factors, including the nature of the central metal ion, its oxidation state, and its electron configuration.

Coordination Number and Geometry: For d¹⁰ metals like Cd(II) and Zn(II), a coordination number of four with tetrahedral geometry is common for their tetracyanide complexes. youtube.com In contrast, d⁸ metals like Ni(II), Pd(II), and Pt(II) favor a coordination number of four with square planar geometry in their tetracyanide complexes due to ligand field stabilization effects. youtube.com

Reactivity: The reactivity of tetracyanide complexes often involves ligand substitution or addition reactions. The lability of the cyanide ligands is influenced by the central metal. For instance, the ligand exchange kinetics for palladium(II) complexes are significantly faster than for their platinum(II) analogues. nih.gov The reactivity of the cyanide ligands in [Cd(CN)₄]²⁻ can also be exploited in the synthesis of heterometallic cyanide-bridged frameworks. The nitrogen end of the cyanide ligand can coordinate to other metal ions, acting as a bridging ligand to form extended structures. nih.gov

Influence on Framework Formation: The geometry of the tetracyanide building block plays a crucial role in determining the structure of the resulting coordination polymer. The tetrahedral [Cd(CN)₄]²⁻ and [Zn(CN)₄]²⁻ units tend to form three-dimensional diamondoid or related networks. In contrast, the square planar [Ni(CN)₄]²⁻, [Pd(CN)₄]²⁻, and [Pt(CN)₄]²⁻ units are ideal for constructing two-dimensional grid-like sheets or one-dimensional linear chains. researchgate.netnih.gov

Future Directions in Cadmium Ii Tetracyanide Research

Exploration of Novel Synthetic Methodologies for Enhanced Structural Control